An In-depth Technical Guide to 2-Aminoethanesulfonamide Hydrochloride
An In-depth Technical Guide to 2-Aminoethanesulfonamide Hydrochloride
This technical guide provides a comprehensive overview of 2-Aminoethanesulfonamide hydrochloride, a compound of interest for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, synthesis, biological activity, and potential applications, with a focus on quantitative data, experimental protocols, and visual representations of its molecular interactions and synthetic workflows.
Introduction
2-Aminoethanesulfonamide hydrochloride, also known as taurinamide hydrochloride, is a sulfur-containing organic compound. It is a derivative of taurine, a naturally occurring amino acid. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents and is a metabolite of the antimicrobial drug taurolidine. Its structural simplicity and reactive functional groups make it a versatile building block in medicinal chemistry.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-Aminoethanesulfonamide hydrochloride are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 89756-60-5 | [1] |
| Molecular Formula | C₂H₉ClN₂O₂S | [1] |
| Molecular Weight | 160.62 g/mol | [1] |
| Appearance | White crystalline powder | Chem-Impex |
| Melting Point | 130-137 °C | Chem-Impex |
| Purity | 97-102% (Titration) | Chem-Impex |
| Solubility | Soluble in water | Chem-Impex |
| InChIKey | DGUVEYAZTOUCEJ-UHFFFAOYSA-N | |
| PubChem CID | 3021549 | [1] |
Synthesis and Manufacturing
The synthesis of 2-Aminoethanesulfonamide hydrochloride can be achieved through various routes. A common method involves the reaction of 2-bromoethylsulfonyl chloride with ammonia, followed by conversion to the hydrochloride salt.
Experimental Protocol: Synthesis from 2-Bromoethylsulfonyl Chloride
This protocol describes a representative synthesis of 2-Aminoethanesulfonamide hydrochloride.
Materials:
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2-bromoethylsulfonyl chloride
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Anhydrous tetrahydrofuran (THF)
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Ammonia gas
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Saturated sodium bicarbonate solution
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Dichloromethane
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Anhydrous sodium sulfate
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Ethyl acetate
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1M Hydrochloric acid in ethanol
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Acetonitrile
Procedure:
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To a 50 mL three-neck flask at room temperature, add 10 mL of redistilled tetrahydrofuran.
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Stir the solution and replace the atmosphere with ammonia gas to a pressure of 1.0 atmosphere.
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Dissolve 1.5 g of 2-bromoethylsulfonyl chloride in 10 mL of dry tetrahydrofuran.
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Add the 2-bromoethylsulfonyl chloride solution to the reaction flask dropwise over 10 minutes. The formation of a white solid will be observed.
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Continue stirring the reaction mixture for 3 hours.
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At 30°C, evaporate the solvent to dryness.
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Add saturated sodium bicarbonate solution to adjust the pH to between 7 and 8.
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Extract the aqueous solution several times with dichloromethane.
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Dry the combined organic extracts over anhydrous sodium sulfate and evaporate to dryness.
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Triturate the resulting solid with ethyl acetate and filter to obtain the free base as a white solid.
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Slowly add 7.2 mL of 1M hydrochloric acid in ethanol to the solid at 20-25°C and stir for 30 minutes.
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Evaporate the ethanol and water to dryness.
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Triturate the resulting solid with acetonitrile at 70-80°C and collect the white powdery solid of 2-Aminoethanesulfonamide hydrochloride by suction filtration.
Experimental Workflow
Biological Activity and Mechanism of Action
2-Aminoethanesulfonamide hydrochloride is the hydrochloride salt of taurinamide. Taurinamide is a key metabolite of the broad-spectrum antimicrobial agent taurolidine.[2] The biological activity of taurolidine is attributed to its breakdown into taurinamide and formaldehyde.[2] The released formaldehyde is thought to exert its antimicrobial effect by reacting with bacterial cell wall components, leading to cell lysis.[3]
Taurine, another metabolite of taurolidine, is known to have various physiological roles, including immunomodulatory and anti-inflammatory effects.[4] It has been shown to modulate intracellular calcium levels, which is crucial for the activation of immune cells like macrophages and polymorphonuclear leukocytes.[4]
Signaling Pathways
The biological effects of the metabolic precursor of 2-aminoethanesulfonamide, taurolidine, are partly mediated by its breakdown product, taurine. Taurine has been shown to influence several signaling pathways. One such pathway is the Akt/GSK3β pathway, which is involved in cell survival and neuroprotection.[5] Taurine has been observed to activate this pathway, leading to the phosphorylation and inactivation of GSK3β, which in turn promotes neuronal survival and growth.[5]
Structure-Activity Relationship of Taurinamide Derivatives
While quantitative biological data for 2-Aminoethanesulfonamide hydrochloride itself is limited in the public domain, studies on its derivatives have provided insights into the structure-activity relationships (SAR) for antimicrobial activity. A study on N-substituted-2-phthalimidoethanesulfonamide derivatives revealed key structural features for activity against Enterococcus faecalis.
| Compound | R Group | MIC (µg/mL) vs E. faecalis |
| 1 | Phenyl | 256 |
| 2 | 2-Methoxyphenyl | 64 |
| 3 | 3-Methoxyphenyl | 64 |
| 4 | 4-Methoxyphenyl | 4 |
| 5 | 2-Methylphenyl | 128 |
| 6 | 3-Methylphenyl | 128 |
| 7 | 4-Methylphenyl | 4 |
| 8 | 2-Chlorophenyl | 128 |
| 9 | 3-Chlorophenyl | 64 |
| 10 | 4-Chlorophenyl | 32 |
| 12 | H | 256 |
| 13 | Morpholino | 1024 |
| 14 | Phenyl (deprotected) | 1024 |
| Gentamicin | - | 4 |
Data from Akgül et al., Marmara Pharmaceutical Journal, 2017.[6]
Key SAR observations:
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Phthalimido Group: The presence of the phthalimido group appears to be important for activity, as its removal leads to a significant decrease in potency (e.g., compound 1 vs. 14).[6]
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Substitution on the Phenyl Ring: Electron-donating groups at the para position of the phenyl ring, such as methoxy (compound 4) and methyl (compound 7), significantly enhance antibacterial activity.[6]
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Position of Substitution: The position of the substituent on the phenyl ring influences activity, with para-substituted compounds generally being the most potent.[6]
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Nature of the Sulfonamide: A tertiary sulfonamide (compound 13, morpholino) resulted in poor activity.[6]
Applications in Research and Drug Development
2-Aminoethanesulfonamide hydrochloride and its derivatives are valuable tools in several areas of research and development:
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Pharmaceutical Intermediates: It serves as a building block for the synthesis of more complex molecules with potential therapeutic activities, including sulfonamide antibiotics.
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Biochemical Research: It is used in studies related to enzyme inhibition, which aids in understanding metabolic pathways.
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Drug Discovery: The taurinamide scaffold is being explored for the development of new drugs targeting metabolic disorders and inflammation.
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Antimicrobial Research: As a metabolite of taurolidine and a scaffold for new antimicrobial agents, it is of interest in the ongoing search for novel treatments for infectious diseases.
Conclusion
2-Aminoethanesulfonamide hydrochloride is a versatile chemical entity with established roles in chemical synthesis and emerging potential in drug discovery. Its connection to the antimicrobial agent taurolidine provides a foundation for its biological relevance. The structure-activity relationship studies on its derivatives have highlighted key features for antimicrobial potency, offering a roadmap for the design of new therapeutic agents. Further research into the direct biological activities and signaling pathways of 2-Aminoethanesulfonamide hydrochloride is warranted to fully elucidate its therapeutic potential.
References
- 1. 2-Aminoethanesulphonamide monohydrochloride | C2H9ClN2O2S | CID 3021549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Taurolidine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Taurolidine? [synapse.patsnap.com]
- 4. Taurolidine, an antilipopolysaccharide agent, has immunoregulatory properties that are mediated by the amino acid taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taurine attenuates acrylamide-induced axonal and myelinated damage through the Akt/GSK3β-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
